

An In-depth Technical Guide to 4-Bromo A23187

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Compound of Interest

Compound Name: 4-Bromo A23187

Cat. No.: B1598839

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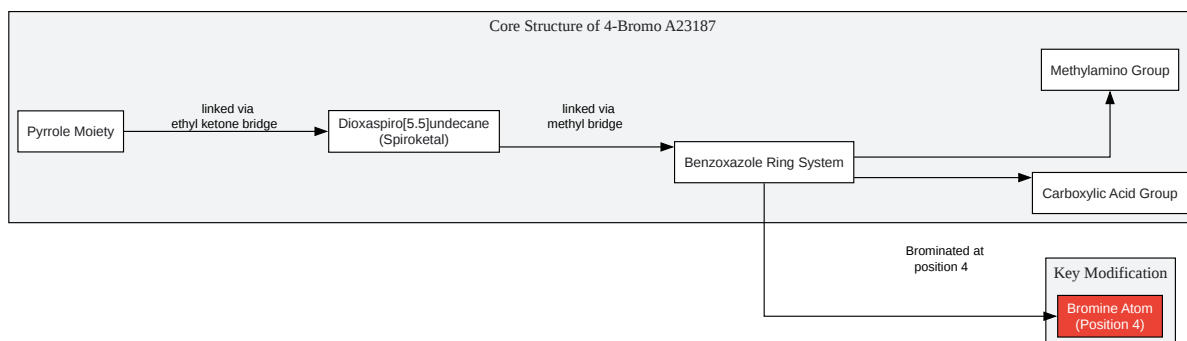
Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo A23187, also known as 4-Bromocalcimycin, is a halogenated, semi-synthetic derivative of the carboxylic acid antibiotic and divalent cation ionophore, A23187 (Calcimycin) [1][2][3]. Originally synthesized to provide a non-fluorescent tool for studying ion transport in the presence of fluorescent probes, its unique properties have established it as a valuable compound in cellular biology research[2][4]. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental applications, presenting quantitative data and detailed protocols for the scientific community.

Chemical Structure and Physicochemical Properties

4-Bromo A23187 is structurally characterized by the addition of a bromine atom to the benzoxazole moiety of the parent A23187 molecule[5]. This modification significantly alters some of its properties, most notably rendering it non-fluorescent, which is a major advantage in experiments utilizing fluorescent Ca^{2+} indicators[2]. The core structure retains the pyrrole ring and the dioxaspiro[5.5]undecane system essential for its ionophoric activity[5].



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Caption: High-level schematic of **4-Bromo A23187**'s functional moieties.

Physicochemical Data

The key properties of **4-Bromo A23187** are summarized in the table below. These data have been compiled from various suppliers and research articles.

Property	Value	Reference(s)
IUPAC Name	6-bromo-5-(methylanino)-2-[[3,5, 9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1, 7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid	[1]
Synonyms	4-Bromo-A-23187, 4-BrA23187, 4-Bromocalcimycin	[1][2]
CAS Number	76455-48-6	[1][2]
Molecular Formula	C ₂₉ H ₃₆ BrN ₃ O ₆	[1][2][6]
Molecular Weight	602.52 g/mol	[1][4][6]
Appearance	Slight yellow crystalline solid/powder	[1][4]
Purity	≥90-98% (by HPLC)	[1][2][4]
UV Absorption (λ _{max})	234, 305 nm	[2]
Solubility	DMSO: 1-100 mg/mL Ethanol: 20 mg/mL Methanol: 10 mg/mL Dichloromethane: 10 mg/mL DMF: 10 mg/mL	[1][2][4]
Storage Temperature	2-8°C (powder); -20°C (in solution)	[2][4][6]
Fluorescence	Non-fluorescent	[1][2][4]

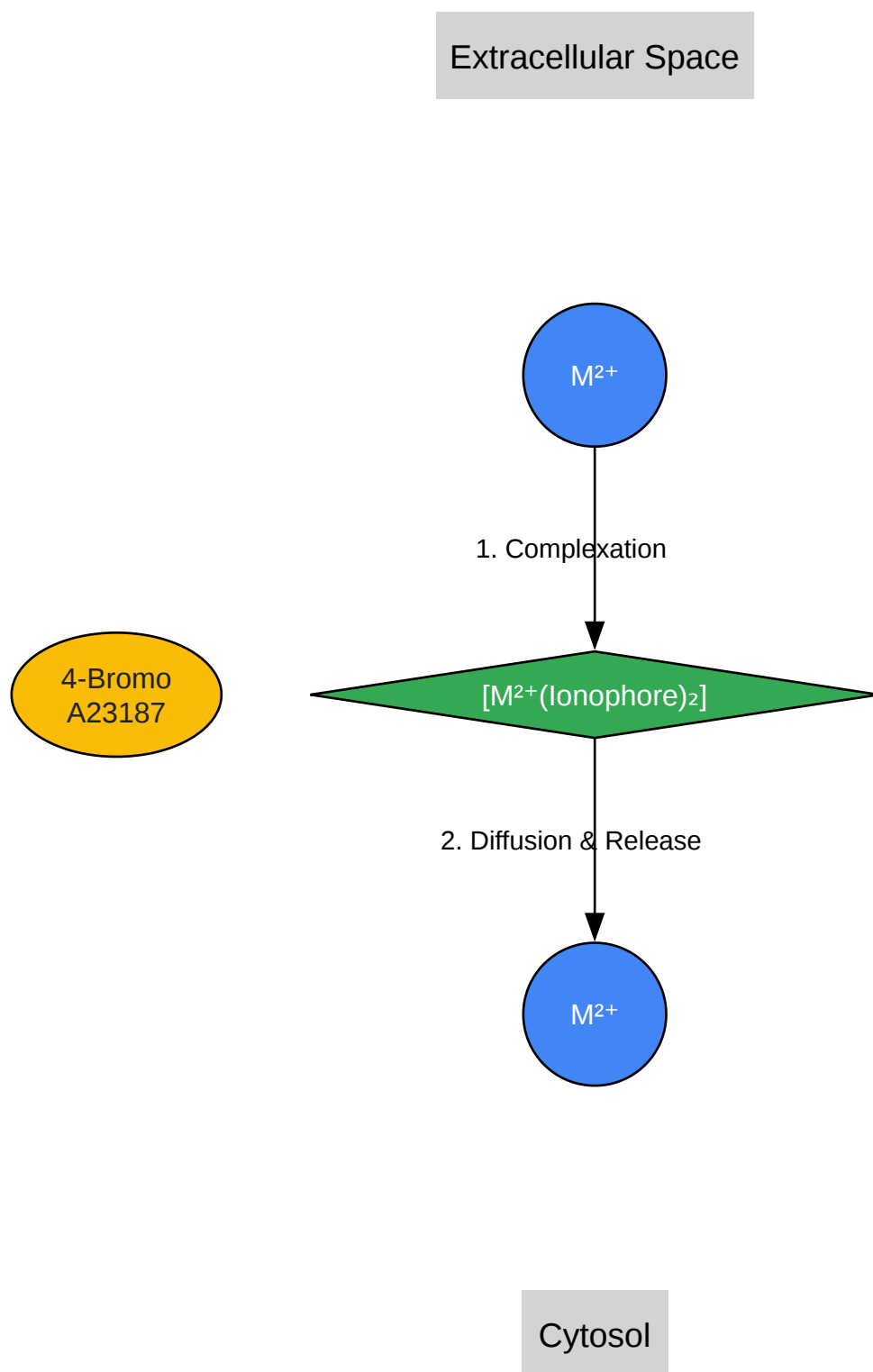
Mechanism of Action

Like its parent compound, **4-Bromo A23187** is a mobile ion carrier that transports divalent cations across biological membranes, a process that is typically impermeable[3][5]. It forms a stable 2:1 complex with cations, shielding their charge and allowing the complex to diffuse

through the lipid bilayer[7]. This action disrupts normal ion gradients, leading to a rapid increase in the intracellular concentration of the transported ion[8].

The bromination of the molecule alters its transport kinetics and selectivity compared to A23187. While A23187 is known to transport a range of divalent cations, **4-Bromo A23187** has been shown to be a particularly potent copper ionophore[9]. Studies in *Bacillus subtilis* revealed that treatment with **4-Bromo A23187** leads to a significant accumulation of intracellular copper, triggering oxidative stress and disrupting metal homeostasis[9].

Its effect on calcium transport is complex. Some studies indicate that bromination drastically reduces the rate of calcium transport (over tenfold lower than A23187), as the modification destabilizes the 2:1 ionophore-ion complex necessary for efficient transport of hydrated Ca^{2+} ions[9]. Conversely, other research suggests that **4-Bromo A23187** has a 4-fold greater affinity for both Ca^{2+} and Mg^{2+} than A23187 and, at low concentrations, exhibits an apparent transport selectivity for Ca^{2+} over Mg^{2+} that is approximately 10-fold greater than that of A23187[5]. This makes it a useful tool for manipulating intracellular Ca^{2+} levels, often to activate calcium-dependent signaling pathways, such as those involving Ca^{2+} /calmodulin kinase II (CaMKII)[10].



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Caption: General mechanism of divalent cation (M^{2+}) transport by **4-Bromo A23187**.

Key Experimental Protocols

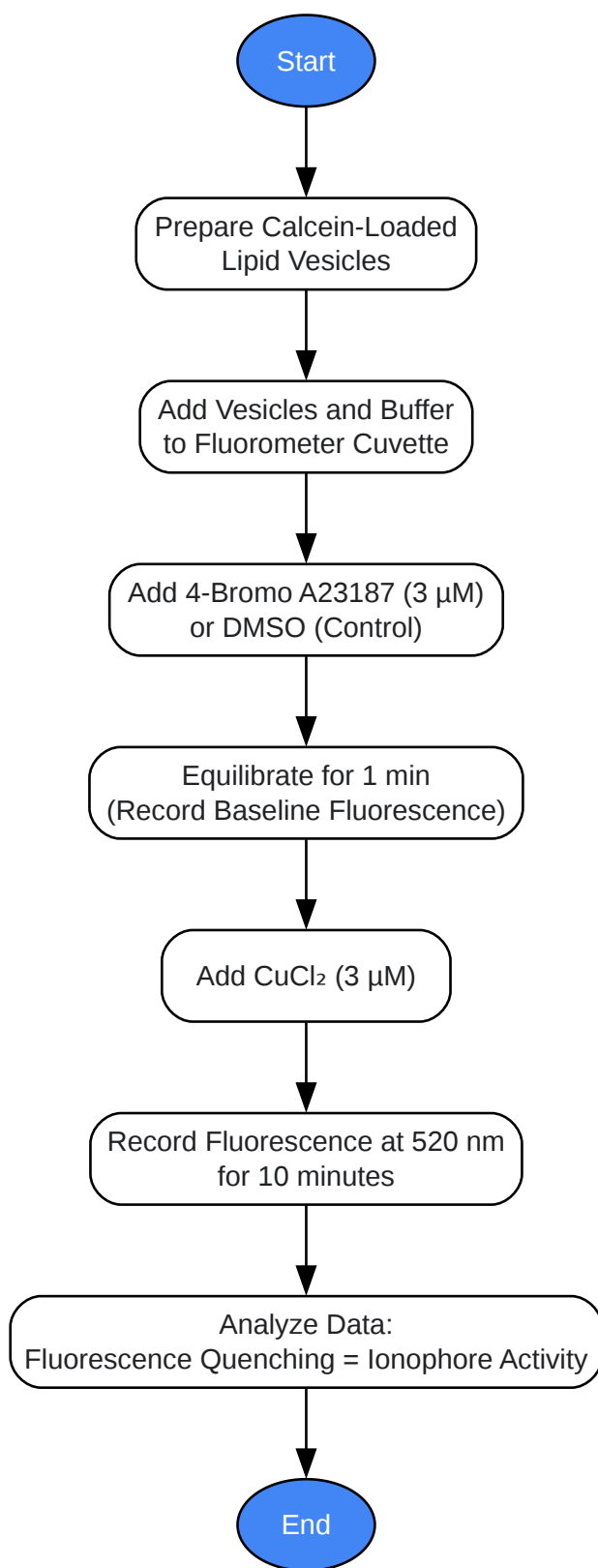
The unique properties of **4-Bromo A23187** lend it to several specific experimental applications. Detailed methodologies for key assays are provided below.

Protocol: In Vitro Copper Ionophore Activity Assay

This protocol confirms the copper transport activity of **4-Bromo A23187** using a liposome model. The assay is based on the quenching of calcein fluorescence by copper ions entering the vesicles.^[9]

Methodology:

- **Vesicle Preparation:** Prepare calcein-loaded unilamellar vesicles using a suitable method (e.g., extrusion).
- **Fluorimetry Setup:**
 - Add 20 µL of the purified calcein-loaded vesicle suspension to 2 mL of buffer in a cuvette.
 - Place the cuvette in a fluorometer set to 10°C.
 - Set the excitation wavelength to 480 nm and the emission wavelength to 520 nm.
- **Ionophore Addition:** Add 1 µL of a 6 mM **4-Bromo A23187** solution in DMSO to the cuvette (final concentration: 3 µM). For the control, add 1 µL of DMSO.
- **Equilibration:** Allow the system to equilibrate for 1 minute while recording the baseline fluorescence.
- **Copper Addition:** Add CuCl₂ to a final concentration of 3 µM.
- **Data Acquisition:** Continue recording fluorescence emission for a total of 10 minutes. A rapid decrease in fluorescence indicates the entry of copper and confirms ionophoric activity.



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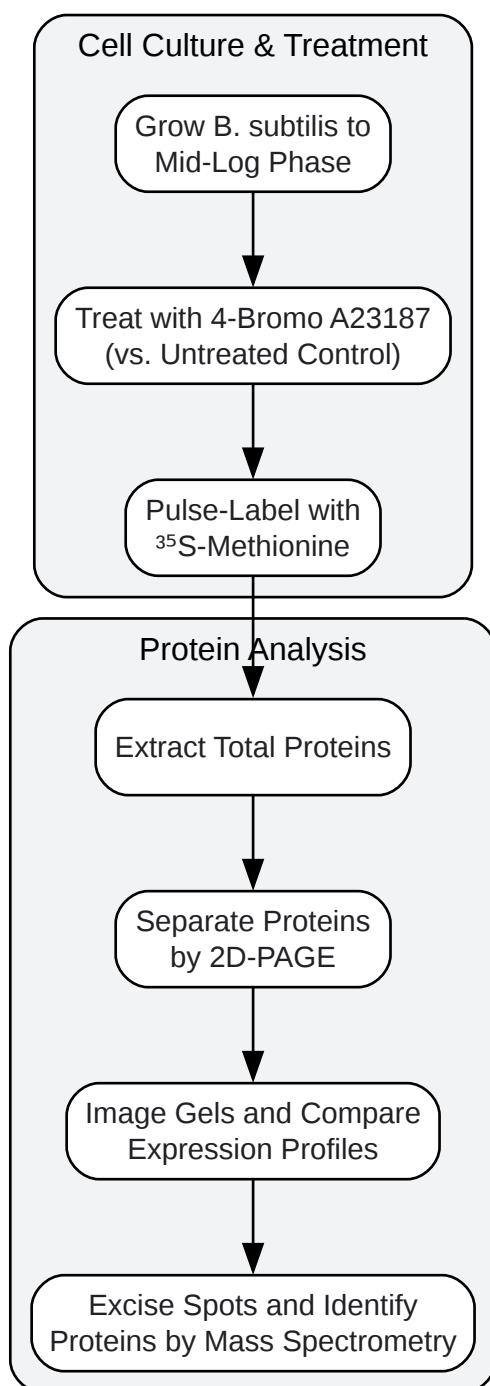
Caption: Experimental workflow for the in vitro copper ionophore activity assay.

Protocol: Proteomic Response to 4-Bromo A23187 in *Bacillus subtilis*

This protocol is designed to identify changes in protein expression in bacteria upon exposure to the ionophore, providing insight into its physiological impact.[9]

Methodology:

- **Cultivation:** Inoculate *B. subtilis* cultures and grow them to a mid-logarithmic phase (e.g., OD₅₀₀ of 0.35) at 37°C.
- **Treatment:** Split the culture and treat one aliquot with a sublethal concentration of **4-Bromo A23187** (e.g., 1 µg/mL). The other aliquot serves as an untreated control.
- **Pulse Labeling:** After 10 minutes of treatment, add ³⁵S-methionine to both cultures to pulse-label newly synthesized proteins for a duration of 5 minutes.
- **Protein Extraction:** Harvest the cells and extract the total protein content.
- **2D-PAGE:** Separate the proteins from both treated and control samples using two-dimensional polyacrylamide gel electrophoresis (2D-PAGE).
- **Imaging and Analysis:**
 - Image the 2D gels.
 - Use false-color overlay to compare the protein spots between the control (e.g., green) and treated (e.g., red) samples.
 - Identify upregulated (red) or downregulated (green) proteins.
- **Protein Identification:** Excise the protein spots of interest from the gel and identify them using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).



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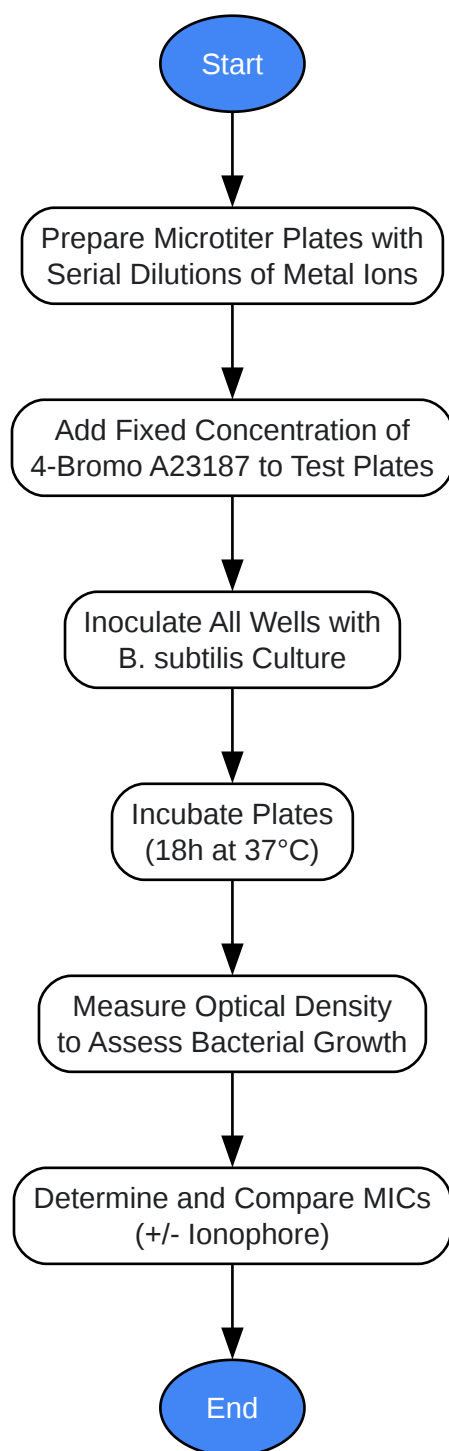
Caption: Workflow for proteomic analysis of *B. subtilis* response.

Protocol: Metal Ion Sensitivity Microdilution Assay

This protocol assesses how **4-Bromo A23187** sensitizes bacteria to various metal ions.[9]

Methodology:

- **Media Preparation:** In a microtiter plate, prepare a minimal growth medium with serial dilutions of different metal ion salts (e.g., CuCl₂, ZnCl₂, MgSO₄).
- **Ionophore Addition:** Add a fixed, physiologically effective concentration of **4-Bromo A23187** to all wells. A parallel plate without the ionophore should be prepared as a control.
- **Inoculation:** Inoculate all wells with a standardized concentration of *B. subtilis* (e.g., 5 x 10⁵ cells/mL).
- **Incubation:** Incubate the microtiter plates at 37°C for 18 hours.
- **Growth Assessment:** Measure the optical density (e.g., OD₅₀₀) of each well to determine cell growth.
- **Data Analysis:** Compare the minimal inhibitory concentration (MIC) of each metal ion in the presence and absence of **4-Bromo A23187** to determine the degree of sensitization.



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Caption: Workflow for the metal ion sensitivity microdilution assay.

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